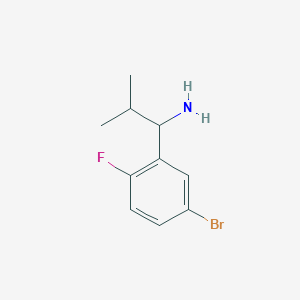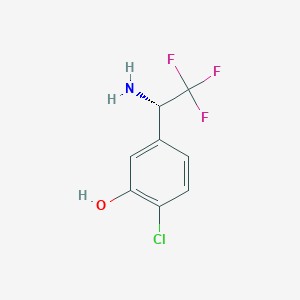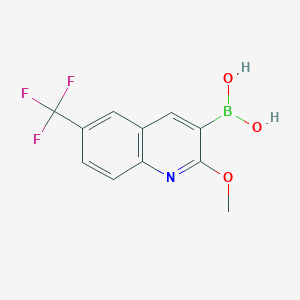
(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinolines.
Scientific Research Applications
(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex facilitates the transfer of the aryl group from the boronic acid to the aryl halide, forming a new carbon-carbon bond. The methoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyquinolin-3-YL)boronic acid: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
(6-Trifluoromethylquinolin-3-YL)boronic acid: Lacks the methoxy group, which can influence its chemical properties.
(2-Methoxy-6-methylquinolin-3-YL)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid makes it unique. These groups can enhance the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H9BF3NO3 |
|---|---|
Molecular Weight |
271.00 g/mol |
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H9BF3NO3/c1-19-10-8(12(17)18)5-6-4-7(11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3 |
InChI Key |
BTVHFXPCHIAGRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



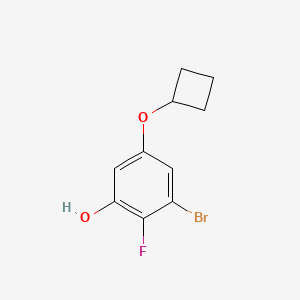
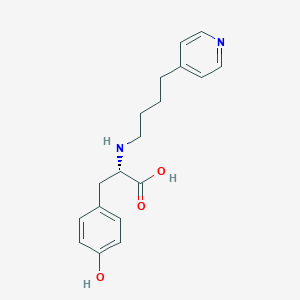
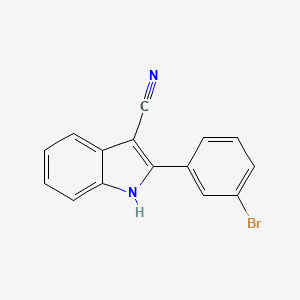
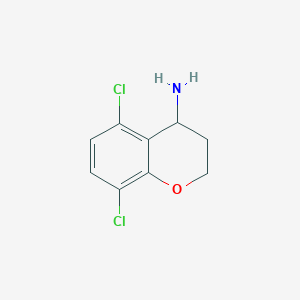

![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)
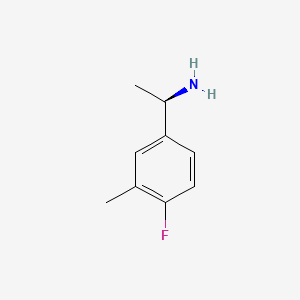
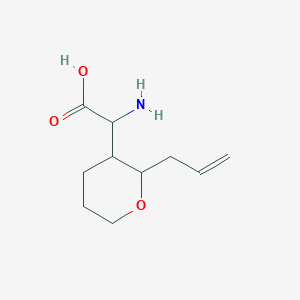
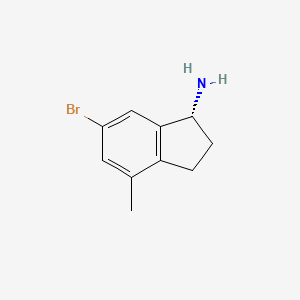
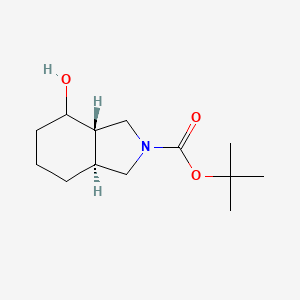
![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
